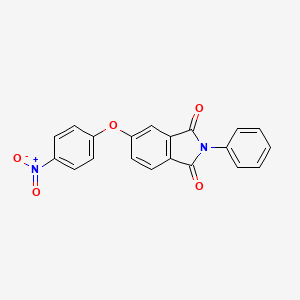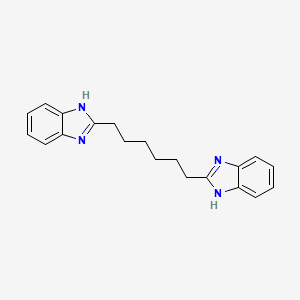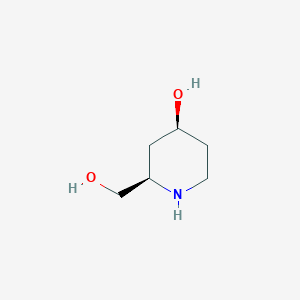
N-(3-nitrophenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, photophysics, and material sciences. The compound features a nitrophenyl group attached to the acridine core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)acridin-9-amine typically involves the condensation reaction of 9-chloroacridine with 3-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-nitrophenyl)acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)acridin-9-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)acridin-9-amine
- N-(2-nitrophenyl)acridin-9-amine
- N-(3-chlorophenyl)acridin-9-amine
Uniqueness
N-(3-nitrophenyl)acridin-9-amine is unique due to the position of the nitro group on the phenyl ring. The 3-nitro position imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities to DNA and varying degrees of inhibition of topoisomerase enzymes.
Eigenschaften
CAS-Nummer |
75775-63-2 |
|---|---|
Molekularformel |
C19H13N3O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12H,(H,20,21) |
InChI-Schlüssel |
LOMJUIDZCZPNCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)




![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)

